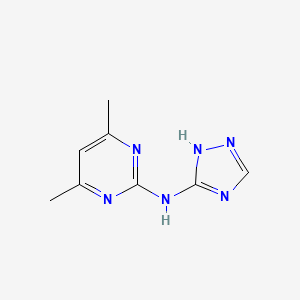
N-(4-chlorobenzyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-1-phenylmethanesulfonamide, also known as CBMS, is a sulfonamide derivative that has been widely used in scientific research. It is a white to off-white powder that is soluble in water and organic solvents. CBMS has been found to have various biochemical and physiological effects, making it a valuable compound for laboratory experiments.
Wirkmechanismus
N-(4-chlorobenzyl)-1-phenylmethanesulfonamide acts as a competitive inhibitor of CA enzymes, binding to the active site of the enzyme and preventing the binding of substrates. This leads to a decrease in the rate of CA-catalyzed reactions, resulting in the desired physiological effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-1-phenylmethanesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of CA enzymes, the reduction of intraocular pressure, the induction of apoptosis in cancer cells, and the modulation of GABA receptors. These effects make N-(4-chlorobenzyl)-1-phenylmethanesulfonamide a valuable compound for laboratory experiments in the fields of pharmacology, biochemistry, and neurobiology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-chlorobenzyl)-1-phenylmethanesulfonamide is its high potency as a CA inhibitor, making it a valuable tool for studying the physiological functions of CA enzymes. However, N-(4-chlorobenzyl)-1-phenylmethanesulfonamide has also been found to have potential off-target effects, which may limit its use in certain experimental settings. Additionally, N-(4-chlorobenzyl)-1-phenylmethanesulfonamide is a relatively expensive compound, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several potential future directions for the use of N-(4-chlorobenzyl)-1-phenylmethanesulfonamide in scientific research. One area of interest is the development of N-(4-chlorobenzyl)-1-phenylmethanesulfonamide analogs with improved potency and selectivity for specific CA isoforms. Another potential direction is the investigation of N-(4-chlorobenzyl)-1-phenylmethanesulfonamide as a therapeutic agent for the treatment of various diseases, such as glaucoma, epilepsy, and cancer. Additionally, the modulation of GABA receptors by N-(4-chlorobenzyl)-1-phenylmethanesulfonamide may have potential applications in the treatment of anxiety and other neurological disorders.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-1-phenylmethanesulfonamide involves the reaction of 4-chlorobenzylamine with 1-phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an SN2 mechanism, resulting in the formation of N-(4-chlorobenzyl)-1-phenylmethanesulfonamide as a crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-1-phenylmethanesulfonamide has been extensively used in scientific research as an inhibitor of carbonic anhydrase (CA) enzymes. CA enzymes are involved in the regulation of acid-base balance in the body, and their inhibition has been shown to have therapeutic potential in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-14-8-6-12(7-9-14)10-16-19(17,18)11-13-4-2-1-3-5-13/h1-9,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGSQFPYOHAZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-1-phenylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)


![N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5785282.png)
![ethyl [(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5785284.png)



![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5785312.png)
![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)
![3-chloro-4-methyl-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5785331.png)